molecular formula C31H31F3N6O4S2 B3019548 4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309969-42-4

4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B3019548
CAS No.: 309969-42-4
M. Wt: 672.74
InChI Key: BDQLKEDHROYTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The benzamide group at position 3 is further modified with a diethylsulfamoyl substituent. This compound’s design integrates multiple pharmacophoric elements:

  • 1,2,4-Triazole: Known for diverse bioactivity, including antiviral and enzyme inhibitory properties .
  • Trifluoromethylphenyl: Enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects .
  • Indolin-1-yl-2-oxoethyl thioether: May contribute to target selectivity via hydrogen bonding and π-π interactions .
  • Diethylsulfamoyl benzamide: Modulates solubility and pharmacokinetics compared to dimethyl analogs .

Synthetic routes likely involve sequential alkylation, coupling, and cyclization steps, as seen in analogous triazole derivatives (e.g., reflux with α-halogenated ketones or thiosemicarbazides) .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31F3N6O4S2/c1-3-38(4-2)46(43,44)25-14-12-22(13-15-25)29(42)35-19-27-36-37-30(40(27)24-10-7-9-23(18-24)31(32,33)34)45-20-28(41)39-17-16-21-8-5-6-11-26(21)39/h5-15,18H,3-4,16-17,19-20H2,1-2H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQLKEDHROYTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F3N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data Reference
Target Compound 1,2,4-Triazole - 3-(Trifluoromethyl)phenyl (position 4)
- Indolin-1-yl-2-oxoethylthio (position 5)
- Diethylsulfamoyl benzamide
~665* NMR: Expected single isomer (cf. ); IR: C=O (1670–1680 cm⁻¹)
4-(Dimethylsulfamoyl)-N-...benzamide 1,2,4-Triazole - Thiazol-2-ylamino
- Dimethylsulfamoyl benzamide
~635* IR: C=O at 1663–1682 cm⁻¹
S-Alkylated 1,2,4-Triazoles [7–9] 1,2,4-Triazole - 2,4-Difluorophenyl
- Sulfonylphenyl
414–506 IR: C=S at 1247–1255 cm⁻¹; tautomerism confirmed
N-Diethylaminomethyl Indole Derivatives Indole - Diethylaminomethyl
- Thiosemicarbazide
~300–400 ^1H-NMR: Single isomer in solution

*Calculated based on formula.

Key Observations:

Substitution with phenylsulfonyl groups (e.g., ) introduces steric bulk, which may hinder target binding compared to the compact trifluoromethylphenyl group.

The indolin-1-yl-2-oxoethylthio moiety distinguishes the target from thiazole- or pyridyl-substituted triazoles (e.g., ), possibly influencing selectivity for kinase or protease targets.

Synthetic Pathways :

  • Thioether formation in the target compound mirrors S-alkylation methods used for 1,2,4-triazoles in , but indolin-1-yl-2-oxoethyl requires specialized coupling steps akin to indole functionalization in .

Tautomerism and Isomerism :

  • Like compounds [7–9] in , the target’s triazole core may exhibit tautomerism, but spectral data (e.g., absence of νS-H in IR) suggests a thione-dominated form.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.